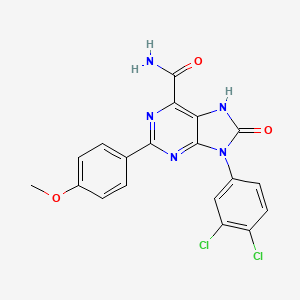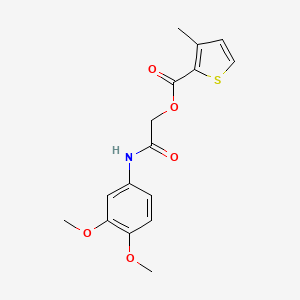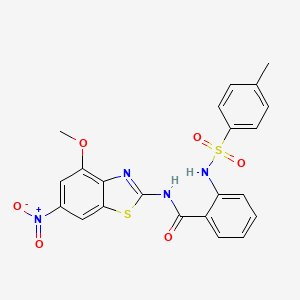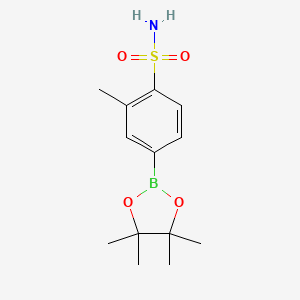![molecular formula C26H27NO3S B2769911 1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3,3-DIPHENYLPROPAN-1-ONE CAS No. 1448079-34-2](/img/structure/B2769911.png)
1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3,3-DIPHENYLPROPAN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3,3-DIPHENYLPROPAN-1-ONE is a complex organic compound with a molecular formula of C26H27NO3S and a molecular weight of 433.57 g/mol This compound features a piperidine ring substituted with a phenylsulfonyl group and a diphenylpropanone moiety
Vorbereitungsmethoden
The synthesis of 1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3,3-DIPHENYLPROPAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Attachment of the Diphenylpropanone Moiety: The final step involves the attachment of the diphenylpropanone moiety through carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3,3-DIPHENYLPROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3,3-DIPHENYLPROPAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating diseases.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3,3-DIPHENYLPROPAN-1-ONE involves its interaction with specific molecular targets. The phenylsulfonyl group and piperidine ring play crucial roles in binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-3,3-DIPHENYLPROPAN-1-ONE include:
1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol: An analog that binds to adenosine receptors and has shown potential in inhibiting cancer cell growth.
3-(Piperidin-1-yl)propan-1-ol: A simpler analog with a piperidine ring and a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[4-(benzenesulfonyl)piperidin-1-yl]-3,3-diphenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO3S/c28-26(20-25(21-10-4-1-5-11-21)22-12-6-2-7-13-22)27-18-16-24(17-19-27)31(29,30)23-14-8-3-9-15-23/h1-15,24-25H,16-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYQOBQOLUEDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 5-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B2769828.png)

![5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2769832.png)
![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2769836.png)




![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2769845.png)
![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2769846.png)
![9-(2-Chloroquinoline-4-carbonyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2769847.png)


![3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2769851.png)
